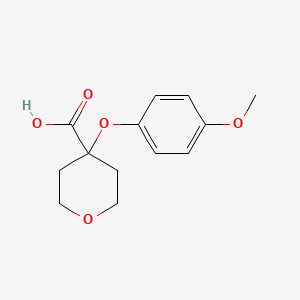

4-(4-methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis of the formed ester, which affords 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid . The acid chloride has been used for acylation of various amines to yield the corresponding diamides .Molecular Structure Analysis

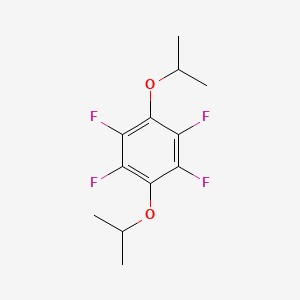

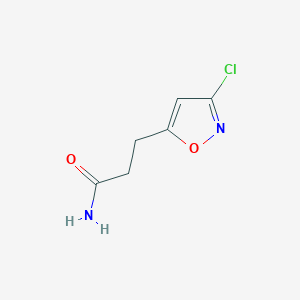

The molecular structure of this compound is characterized by a tetrahydro-2H-pyran-4-carboxylic acid core, with a methoxyphenoxy group attached at the 4-position .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its carboxylic acid and methoxyphenoxy functional groups. For instance, the carboxylic acid group can undergo reactions such as esterification and amide formation .Wissenschaftliche Forschungsanwendungen

Chemical and Biological Activities

4-(4-Methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid is part of a broader class of compounds that exhibit various biological and chemical activities. For instance, compounds like p-Coumaric acid, which shares structural similarities with the compound , have been extensively studied for their bioactivities. These include antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, anti-arthritis activities, and mitigatory effects against diabetes, obesity, hyperlipaemia, and gout. The conjugation of p-Coumaric acid, in particular, significantly enhances its biological activities, showcasing the potential for structural analogs such as this compound to possess similar or related activities (Pei et al., 2016).

Environmental Implications and Bioremediation

The environmental behavior of phenolic compounds, including their sorption to soil and other materials, is crucial for understanding their mobility, bioavailability, and potential for bioremediation. Research on compounds like 2,4-D and other phenoxy herbicides, which are structurally related to this compound, reveals insights into the environmental fate of such chemicals. The sorption characteristics can inform bioremediation strategies and environmental risk assessments for similar compounds (Werner et al., 2012).

Advanced Material Applications

In the realm of materials science, compounds with a structure akin to this compound are explored for their potential applications in advanced materials. For instance, research on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), a material known for its thermoelectric properties, highlights the possibilities for derivatives of the mentioned compound in enhancing the performance of organic thermoelectric materials. Various treatment methods, including those involving acids or alkalis, have been developed to improve the thermoelectric performance of such materials, indicating a potential area of application for this compound and its derivatives (Zhu et al., 2017).

Wirkmechanismus

Target of Action

It is known that the compound can undergo reactions with various amines to yield corresponding diamides .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. Specifically, the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis of the formed ester has afforded 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid . The acid chloride has been used for acylation of various amines to yield the corresponding diamides .

Pharmacokinetics

It is known that the compound is soluble in water, alcohol, and ether , which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-methoxyphenoxy)tetrahydro-2H-pyran-4-carboxylic acid. For instance, it is known that the compound is flammable and can cause irritation to the eyes and skin . Therefore, it should be handled in a well-ventilated area with appropriate protective equipment .

Eigenschaften

IUPAC Name |

4-(4-methoxyphenoxy)oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-16-10-2-4-11(5-3-10)18-13(12(14)15)6-8-17-9-7-13/h2-5H,6-9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUBDKNCWTXVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2(CCOCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B1426232.png)

![2-methyl-4-[(2S)-pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B1426238.png)